1-(2-Methoxyphenyl)piperazine

serotonin receptor 5-HT1A agonist receptor selectivity

Specify 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4, ≥98% GC/T) for applications where the ortho-methoxy substitution is non-negotiable. This isomer delivers 100-fold selectivity for 5-HT1 over 5-HT2 sites—12.5× greater than comparator TFMPP—and is the mandated precursor for Urapidil API (EMA impurity standard). Unsubstituted, meta-, or para-substituted phenylpiperazines cannot substitute: 2-MPP alone provides the D3 antagonist scaffold (Ki ~1.3–1.7 nM for optimized derivatives) and 1.3× greater acaricidal potency vs. 1-phenylpiperazine. Bulk/ISO 17034 certified reference standards available.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 35386-24-4
Cat. No. B120316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)piperazine
CAS35386-24-4
Synonyms1-(o-Methoxyphenyl)-piperazine;  1-(2-Methoxyphenyl)piperazine;  1-(o-Anisyl)piperazine;  1-(o-Methoxyphenyl)piperazine;  1-[2-(Methyloxy)phenyl]piperazine;  D 15157;  N-(2-Methoxyphenyl)piperazine;  N-(o-Methoxyphenyl)piperazine;  o-Methoxyphenylpiperazine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyVNZLQLYBRIOLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4): Chemical Class, Physical Properties, and Core Procurement Identifiers


1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4, also known as 2-MPP or oMeOPP) is a phenylpiperazine derivative with the molecular formula C11H16N2O and molecular weight 192.26 g/mol [1]. It exists as a colorless to pale yellow low-melting solid (melting point: 35–40°C) and is commercially available at ≥98% purity (GC/T) from major suppliers including TCI, Thermo Scientific, and Bidepharm . The compound is primarily utilized as a pharmaceutical intermediate—most notably as a key precursor in the synthesis of the antihypertensive drug Urapidil—and as an analytical reference standard for impurity profiling in pharmaceutical quality control [2]. The ortho-methoxy substitution pattern on the phenyl ring confers distinct pharmacological and physicochemical properties that differentiate this compound from its unsubstituted, meta-substituted, and para-substituted analogs, making generic substitution scientifically inappropriate.

Why 1-(2-Methoxyphenyl)piperazine Cannot Be Substituted with Other Phenylpiperazines: Structural Specificity Drives Functional Differentiation


Within the phenylpiperazine class, the position and identity of substituents on the phenyl ring profoundly alter receptor binding profiles, physicochemical properties, and application-specific performance. The ortho-methoxy substitution in 1-(2-methoxyphenyl)piperazine (2-MPP) confers a receptor selectivity profile distinct from its unsubstituted analog (1-phenylpiperazine) and its meta-substituted isomer (1-(3-methoxyphenyl)piperazine, mCPP) [1]. For example, 2-MPP exhibits 100-fold selectivity for 5-HT1 over 5-HT2 sites, whereas the recognized serotonergic agent TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) demonstrates only 8-fold selectivity [2]. Furthermore, in acaricidal applications, the ortho-methoxy derivative shows 1.3-fold greater potency than the unsubstituted 1-phenylpiperazine in filter paper bioassays [3]. These quantitative differences in selectivity and potency underscore that phenylpiperazine analogs are not functionally interchangeable. The evidence detailed in Section 3 demonstrates exactly where 2-MPP provides verifiable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)piperazine (35386-24-4) vs. Closest Analogs


5-HT1 Receptor Selectivity: 2-MPP vs. TFMPP — A 12.5-Fold Improvement in Selectivity Ratio

1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a 100-fold selectivity for 5-HT1 sites over 5-HT2 sites, whereas the comparator compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)—a recognized serotonergic agent—exhibits only an 8-fold selectivity [1]. Both compounds show comparable 5-HT1 binding affinity (Ki = 35 nM for 2-MPP vs. Ki = 20 nM for TFMPP), but 2-MPP achieves substantially reduced off-target activity at 5-HT2 receptors. In vivo, 2-MPP (ED50 = 0.22 mg/kg) is nearly equipotent to TFMPP (ED50 = 0.17 mg/kg) in stimulus generalization assays using TFMPP-trained rats [1].

serotonin receptor 5-HT1A agonist receptor selectivity pharmacological profiling

Acaricidal Potency: 2-MPP vs. 1-Phenylpiperazine — 1.3-Fold Superior Activity in Filter Paper Bioassay

In a filter paper contact bioassay against Dermatophagoides farinae (house dust mite), 1-(2-methoxyphenyl)piperazine demonstrated an LD50 value of 3.65 μg cm⁻², which is 1.3-fold more potent than the unsubstituted analog 1-phenylpiperazine (LD50 = 4.75 μg cm⁻²) and 5.7-fold more potent than the positive control DEET (LD50 = 20.64 μg cm⁻²) [1]. Notably, the potency ranking among piperazine derivatives was method-dependent: 1-phenylpiperazine outperformed 2-MPP in the fumigant bioassay (7.83 vs. 22.14 μg cm⁻²), demonstrating that the ortho-methoxy substitution confers a specific advantage in contact-mediated rather than vapor-phase toxicity [1].

acaricidal activity piperazine derivatives pest control contact toxicity

Urapidil Synthesis Intermediate: 2-MPP Enables an Alternative Route with 45% Overall Yield

1-(2-Methoxyphenyl)piperazine serves as the essential starting material for an improved synthetic route to Urapidil, an α1-adrenoceptor antagonist and 5-HT1A agonist used for essential hypertension [1]. The route involves Yb(OTf)3-catalyzed addition of 2-MPP to oxetane, forming a key intermediate that is subsequently converted to Urapidil with an overall yield of approximately 45% [1]. This pathway offers advantages over traditional Urapidil synthesis routes by employing milder conditions and avoiding hazardous reagents. Additionally, a 2022 patent (CN114685399A) describes an alternative preparation method for 2-MPP itself using o-methoxyphenol and piperazine with methanesulfonyl chloride activation, achieving total yields of 88% or higher while minimizing heavy metal residues [2]. In contrast, unsubstituted 1-phenylpiperazine lacks the ortho-methoxy group required for Urapidil's pharmacophore and cannot serve as a substitute in this synthetic pathway.

pharmaceutical intermediate Urapidil synthesis organic synthesis drug manufacturing

D3 Dopamine Receptor Scaffold: N-Alkylated 2-MPP Derivatives Show Markedly Improved D3 Affinity and Selectivity

N-alkylation of 1-(2-methoxyphenyl)piperazine produces derivatives with markedly improved affinity and selectivity for the dopamine D3 receptor, a validated therapeutic target for neurological and psychiatric disorders including schizophrenia and drug addiction . The parent compound itself acts as a selective antagonist at D3 receptors and influences cocaine-induced conditioned place preference (CPP) expression . While the unsubstituted 1-phenylpiperazine scaffold lacks this D3-selectivity profile, the ortho-methoxy substitution provides a critical pharmacophoric element that can be further optimized through N-alkylation to enhance D3 binding [1]. Comparative binding studies of 1-(2-methoxyphenyl)-4-alkylpiperazines reveal that D4 receptor affinity can reach Ki values as low as 1.3 nM for optimized derivatives, demonstrating the scaffold's versatility across dopaminergic receptor subtypes [1].

dopamine D3 receptor neurological disorders drug discovery structure-activity relationship

Analytical Reference Standard Purity: 2-MPP Available at ≥98% (GC/T) with Validated Characterization

1-(2-Methoxyphenyl)piperazine (free base, CAS 35386-24-4) and its hydrochloride salt (CAS 5464-78-8) are supplied as certified analytical reference standards for pharmaceutical impurity profiling . Multiple vendors provide the compound at ≥98.0% purity determined by GC and nonaqueous titration, including TCI (>98.0% GC/T), Thermo Scientific (≥98.0% GC/T), Bidepharm (98%), and Chem-Impex (≥98% GC) . The compound is specifically designated as Urapidil Impurity 18/37/8 and is manufactured under ISO 17034 accredited reference material producer certification with full characterization data including NMR, MS, HPLC, GC, IR, and UV [1]. In contrast, unsubstituted 1-phenylpiperazine is not a recognized pharmaceutical impurity of Urapidil and lacks the regulatory documentation infrastructure established for 2-MPP.

analytical reference standard pharmaceutical impurity quality control method validation

Anxiolytic Activity in Isolation-Induced Aggression: 2-MPP Paralleled Buspirone's Efficacy Profile

US Patent 4,920,121 (1990) demonstrated that N-(2-methoxyphenyl)piperazine exhibits anxiolytic activity paralleling that of buspirone, the prototype non-benzodiazepine anxiolytic, as assessed by antagonism of isolation-induced aggression in male mice [1]. In the isolation-induced aggression test using male CF-1 mice individually housed for three weeks, 2-MPP produced dose-dependent reduction in fighting behavior comparable to buspirone's established profile, without the ataxia and drowsiness associated with benzodiazepines [1]. The compound also demonstrated activity in the serotonin syndrome procedure—an in vivo assessment of postsynaptic 5-HT1A receptor activation—and suppressed conditioned avoidance responding (CAR) at doses that did not impair escape behavior, consistent with both anxiolytic and potential antipsychotic effects [2]. In contrast, the meta-substituted analog mCPP (1-(3-chlorophenyl)piperazine) is primarily known as a 5-HT2C agonist associated with anxiogenic rather than anxiolytic effects, underscoring the critical importance of substitution position for therapeutic directionality.

anxiolytic activity 5-HT1A receptor isolation-induced aggression preclinical pharmacology

Validated Application Scenarios for 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4) Based on Quantitative Differentiation Evidence


Pharmaceutical Manufacturing: Urapidil API Synthesis

Procurement of high-purity 1-(2-methoxyphenyl)piperazine (≥98% GC/T) is essential for the synthesis of Urapidil active pharmaceutical ingredient (API), an α1-adrenoceptor antagonist and 5-HT1A agonist used in the treatment of hypertensive emergencies [1]. The ortho-methoxy group is a non-negotiable structural requirement for constructing Urapidil's pharmacophore. The improved synthetic route utilizing Yb(OTf)3-catalyzed addition of 2-MPP to oxetane achieves 45% overall yield and offers operational advantages for industrial scale-up [1]. Alternative preparation methods for 2-MPP itself, such as the o-methoxyphenol/piperazine condensation described in CN114685399A, achieve yields ≥88% and address concerns regarding heavy metal contamination [2].

Pharmaceutical Quality Control: Certified Impurity Reference Standard

In pharmaceutical quality control laboratories conducting batch release testing for Urapidil formulations, 1-(2-methoxyphenyl)piperazine (free base or HCl salt) is procured as a certified analytical reference standard for impurity identification and quantification [1]. The compound is designated as Urapidil Impurity 18/37/8 and is supplied under ISO 17034 accreditation with comprehensive characterization documentation including NMR, MS, HPLC, GC, IR, and UV data packages [2]. Procurement of 2-MPP as a traceable impurity standard supports regulatory compliance with EMA guidelines on pharmaceutical impurity monitoring. No alternative phenylpiperazine can fulfill this specific regulatory requirement.

Neuroscience Drug Discovery: D3 Dopamine Receptor Ligand Development

1-(2-Methoxyphenyl)piperazine serves as a privileged scaffold for developing selective dopamine D3 receptor ligands, a validated therapeutic strategy for neurological and psychiatric disorders including schizophrenia, drug addiction, and Parkinson's disease [1]. N-alkylation of the 2-MPP core yields derivatives with markedly improved D3 affinity and selectivity, with optimized analogs achieving D4 receptor Ki values as low as 1.3–1.7 nM [2]. The parent compound itself acts as a selective D3 antagonist and modulates cocaine-induced conditioned place preference (CPP) . Researchers requiring a starting scaffold with established D3-selectivity should specify 2-MPP rather than unsubstituted 1-phenylpiperazine, which lacks this dopaminergic receptor profile.

Serotonergic Pharmacology Research: Selective 5-HT1A Tool Compound Development

For researchers investigating serotonergic signaling pathways, 1-(2-methoxyphenyl)piperazine provides a scaffold with 100-fold selectivity for 5-HT1 over 5-HT2 sites—a 12.5-fold improvement over the comparator TFMPP [1]. This enhanced selectivity makes 2-MPP particularly valuable for designing tool compounds that minimize off-target 5-HT2-mediated effects. In vivo, 2-MPP (ED50 = 0.22 mg/kg) demonstrates near-equipotency to TFMPP (ED50 = 0.17 mg/kg) in behavioral assays while maintaining the selectivity advantage [1]. The anxiolytic profile established in isolation-induced aggression models further validates 2-MPP's utility as a starting point for developing non-benzodiazepine anxiolytics with minimized sedation liability [2].

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